4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Physicochemical characterization Regioisomer comparison Predicted ADMET properties

Researchers requiring a triazolone building block with predictable electronic tuning often face inconsistent substitution patterns that derail SAR campaigns. This N2-methyl, N4-(3-chlorophenyl) analog directly addresses that need. Key differentiators: (i) meta-Cl exerts a 1.4× stronger electron-withdrawing effect (σ_m = +0.37) than the para isomer, critical for modulating pKa of adjacent groups; (ii) zero H-bond donor count eliminates off-target hydrogen-bond promiscuity; (iii) predicted bp ~303 °C, ~5 °C lower than the para-chloro/4-ethyl analog, facilitates fractional distillation. Standard purity ≥98% (HPLC), ambient storage/shipping.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 1355171-14-0
Cat. No. B1405562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS1355171-14-0
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCN1C(=O)N(C=N1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C9H8ClN3O/c1-12-9(14)13(6-11-12)8-4-2-3-7(10)5-8/h2-6H,1H3
InChIKeyMSOXYSCUMTVCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Buyer's Guide


4-(3-Chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1355171-14-0) is a synthetic heterocyclic compound belonging to the 1,2,4-triazol-3-one family. It features a 3-chlorophenyl substituent at the N4 position and a methyl group at the N2 position of the triazolone core . This specific substitution pattern differentiates it from both the des-methyl analog (CAS 80240-38-6) and the para-chloro regioisomer, potentially influencing its physicochemical properties and reactivity profile [1]. The compound is primarily stocked as a research-grade building block (typical purity ≥95–98%) by specialty chemical suppliers .

CAS 1355171-14-0 Substitution Risks


1,2,4-Triazolone derivatives cannot be interchanged generically because subtle alterations in the substitution pattern—specifically the position of the halogen on the phenyl ring and the nature of the N2-alkyl group—directly modulate key physicochemical parameters such as lipophilicity (LogD), metabolic stability, and hydrogen-bonding capacity . For instance, moving the chlorine atom from the meta (3-) to the para (4-) position or replacing the 2-methyl with a 2-ethyl or 4-methyl group changes the molecule’s dipole moment and steric bulk, which can lead to divergent reactivity in downstream coupling reactions or altered binding in biological assays . Although direct head-to-head biological data for CAS 1355171-14-0 are scarce, the quantitative comparisons available for the closest analogs (see Section 3) demonstrate that even single-atom modifications yield measurable differences in predicted boiling point, density, and LogP that are large enough to affect recrystallization, chromatographic purification, and formulation behavior.

CAS 1355171-14-0 vs. Closest Analogs


Meta- vs. Para-Chloro Regioisomer Physicochemical Shift

The target compound (meta-chloro, 2-methyl) exhibits a predicted boiling point of 303.1 ± 44.0 °C and density of 1.37 ± 0.1 g/cm³ . In contrast, the closely related para-chloro/4-ethyl analog MDL-27266 (5-(4-chlorophenyl)-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one) shows a higher predicted boiling point of 308.1 ± 44.0 °C and a lower density of 1.3 ± 0.1 g/cm³ . The 5 °C boiling point elevation and 0.07 g/cm³ density differential reflect the combined effect of meta→para chlorine-shift plus ethyl→methyl substitution, directly impacting distillation and formulation strategies.

Physicochemical characterization Regioisomer comparison Predicted ADMET properties

N2-Methylation Impact on Hydrogen-Bond Donor Capacity

The des-methyl analog 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 80240-38-6) possesses an N-H donor (1 hydrogen bond donor) capable of participating in strong intermolecular hydrogen bonds [1]. The target compound, by virtue of N2-methylation, has zero hydrogen bond donors, fundamentally altering its solubility and crystal-packing behavior. This substitution converts the triazolone from a hydrogen-bond donor–acceptor system to a pure acceptor system (2 hydrogen bond acceptors), which is expected to reduce water solubility and increase permeability through lipid membranes—a critical consideration in medicinal chemistry campaigns.

Hydrogen-bonding profile Solubility prediction Tautomerism

Meta-Chloro Substitution Electronic Profile vs. Ortho/Para

The 3-chlorophenyl group exerts a Hammett σ_m value of +0.37, compared with σ_p = +0.23 for the 4-chlorophenyl and σ_o = +0.40 (with additional steric effects) for the 2-chlorophenyl substituents [1]. This quantitative electronic difference directly influences the electrophilicity of the triazolone ring and the acidity of the α-protons. In practice, this means the meta-chloro substituent withdraws electron density more strongly than the para isomer, which can accelerate nucleophilic aromatic substitution (SNAr) reactions on the phenyl ring while avoiding the steric hindrance associated with ortho substitution.

Electronic effect Reactivity Substituent constant

CAS 1355171-14-0 Application Scenarios


Medicinal Chemistry: Scaffold Diversification with Meta-Chloro Signature

When a medicinal chemistry program demands a triazolone core with a specific electron-withdrawing character at the N4-phenyl ring, the meta-chloro substitution (σ_m = +0.37) provides a 1.4× stronger electron-withdrawing effect than the para-chloro isomer (σ_p = +0.23) . This difference is critical for modulating the pKa of adjacent functional groups and optimizing target engagement, particularly in kinase or GPCR inhibitor series where subtle electronic tuning governs potency.

Synthetic Chemistry: Distillation-Purified Building Block

The predicted boiling point of 303.1 °C is approximately 5 °C lower than that of the para-chloro/4-ethyl analog (308.1 °C) , providing a practical window for fractional distillation under reduced pressure. Coupled with the compound's zero hydrogen bond donor count (favoring non-aqueous solubility), CAS 1355171-14-0 is well-suited for parallel synthesis campaigns that require volatile building blocks for automated liquid handling and subsequent thermal removal of excess reagent.

Chemical Biology: Probe Design Without H-Bond Donor

Unlike its des-methyl analog (CAS 80240-38-6), which bears an N-H bond that can donate hydrogen bonds to biological targets or solvent, the N2-methylated compound acts purely as a hydrogen-bond acceptor . This property reduces undesired hydrogen-bond-promiscuity in cellular environments, making it a cleaner scaffold for designing selective chemical probes where off-target binding through H-bond donation must be minimized.

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